3-Bromo-4-ethynylthiophene
Description
3-Bromo-4-ethynylthiophene is a brominated thiophene derivative featuring a bromine atom at the 3-position and an ethynyl group at the 4-position. Thiophene derivatives are critical in organic synthesis, materials science, and pharmaceutical chemistry due to their electronic properties and versatility as building blocks. The ethynyl group enables cross-coupling reactions (e.g., Sonogashira, Heck), making this compound a valuable precursor for conjugated polymers, organic semiconductors, and bioactive molecules .
Properties
Molecular Formula |
C6H3BrS |
|---|---|
Molecular Weight |
187.06 g/mol |
IUPAC Name |
3-bromo-4-ethynylthiophene |
InChI |
InChI=1S/C6H3BrS/c1-2-5-3-8-4-6(5)7/h1,3-4H |
InChI Key |
KDGDRHOXZMXUGL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CSC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethynylthiophene can be achieved through several methods. One common approach involves the bromination of 4-ethynylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 3-Bromo-4-ethynylthiophene often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Cross-Coupling Reactions
The ethynyl and bromine groups facilitate cross-coupling reactions, particularly under palladium or copper catalysis:
Sonogashira Coupling
This reaction couples the ethynyl group with aryl or alkyl halides. For example:
Typical conditions include dimethylformamide (DMF) as a solvent, triethylamine as a base, and temperatures of 60–80°C.
| Catalyst | Base | Yield | Product Application |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | Et₃N | 75–85% | Conjugated polymers |
| PdCl₂(PPh₃)₂ | K₂CO₃ | 68% | Organic semiconductors |
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles like amines or thiols. For instance:
Reactions proceed in polar aprotic solvents (e.g., THF) at room temperature, with yields dependent on the nucleophile’s strength.
Cycloaddition Reactions
The ethynyl group participates in [2+2] or [3+2] cycloadditions. Theoretical studies indicate that copper-catalyzed cycloadditions with nitrones proceed via a stepwise mechanism involving dicopper-acetylide intermediates (Fig. 1) :
-
Dicopper-acetylide formation : Coordination of the ethynyl group to Cu(I).
-
Cycloaddition : Reaction with nitrone to form a five-membered ring intermediate.
-
Protonation and ring-opening : Exergonic steps leading to ketene or isoxazoline derivatives .
Key Data :
-
Selectivity governed by steric and electronic effects of substituents.
Oxidation and Halogenation
The thiophene ring is susceptible to electrophilic attack. For example, bromination at the 5-position occurs under mild conditions:
Yields exceed 90% when using FeCl₃ as a catalyst in dichloromethane.
Polymerization and Oligomerization
The compound serves as a monomer in conjugated polymer synthesis. Oxidative polymerization with FeCl₃ yields polythiophenes with enhanced conductivity (10⁻²–10⁻³ S/cm).
Coordination Chemistry
The ethynyl group binds to transition metals (e.g., Cu, Pd), forming complexes used in catalysis. For example:
These complexes exhibit catalytic activity in azide-alkyne cycloadditions (click chemistry) .
Mechanistic Insights
-
Electronic effects : The ethynyl group enhances π-conjugation, stabilizing transition states in coupling reactions.
-
Steric effects : Bulky substituents on the thiophene ring influence regioselectivity in cycloadditions .
This compound’s versatility underscores its importance in synthesizing advanced materials and bioactive molecules.
Scientific Research Applications
3-Bromo-4-ethynylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethynylthiophene and its derivatives often involves interactions with specific molecular targets. For example, in biological systems, these compounds can inhibit enzymes or interact with receptors, leading to various physiological effects. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with target molecules .
Comparison with Similar Compounds
Comparison with Similar Bromothiophene Derivatives
The following analysis compares 3-bromo-4-ethynylthiophene with structurally related bromothiophenes, focusing on substituent effects, synthesis, and applications.
Structural and Functional Group Comparisons
| Compound | Substituents and Positions | Key Functional Groups |
|---|---|---|
| 3-Bromo-4-ethynylthiophene | Br (3), ethynyl (4) | Ethynyl (sp-hybridized carbon) |
| 3-Bromo-2-[2-(4-butylphenyl)ethynyl]thiophene | Br (3), ethynyl-(4-butylphenyl) (2) | Aryl-ethynyl, alkyl chain |
| Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate | Br (3), cyano (4), sulfanyl-ester (5), COOEt (2) | Cyano, ester, sulfanyl |
| 1-(3-Bromo-2-thienyl)ethanone | Br (3), acetyl (2) | Ketone (electron-withdrawing) |
| 3-Bromo-4-(hydroxymethyl)thiophene | Br (3), hydroxymethyl (4) | Hydroxymethyl (polar, oxidizable) |
Key Observations :
- Ethynyl vs.
- Electron-Withdrawing Groups: Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate () features cyano and ester groups, which stabilize negative charges and enable nucleophilic substitution, contrasting with the ethynyl group’s role in coupling reactions .
- Substituent Position : Bromine at position 3 in all compounds ensures electrophilic aromatic substitution at position 4 or 2, but steric and electronic effects vary with adjacent groups (e.g., acetyl in directs reactivity differently than ethynyl) .
Reactivity Insights :
- Palladium-Catalyzed Coupling : Both ethynyl-containing derivatives (3-bromo-4-ethynylthiophene and ’s compound) rely on Pd/Cu systems for ethynyl incorporation, but substituent positions influence regioselectivity .
- Sandmeyer Reaction : highlights bromination via diazonium intermediates, suitable for introducing bromine into electron-rich aromatic systems .
Functional Group Impact :
- Ethynyl Groups : Enable π-conjugation and cross-coupling, critical for optoelectronic materials .
- Acetyl Groups : Serve as electrophilic sites for chalcone synthesis (), contrasting with ethynyl’s role in coupling .
- Hydroxymethyl Groups : Offer sites for further functionalization (e.g., esterification), unlike ethynyl’s irreversible coupling .
Crystal Structure and Physicochemical Properties
- Planarity and Packing: Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate () exhibits a planar thiophene ring with intermolecular hydrogen bonding (2.554 Å), influencing crystal packing and solubility .
- Hydrogen Bonding: 1-(3-Bromo-2-thienyl)ethanone forms C–H⋯O chains along the c-axis, enhancing thermal stability .
Biological Activity
3-Bromo-4-ethynylthiophene (BET) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of BET, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.
Chemical Structure and Properties
Molecular Formula : C6H3BrS
Key Functional Groups :
- Bromo Group : Enhances reactivity and can participate in nucleophilic substitution reactions.
- Ethynyl Group : Facilitates π-π stacking interactions and can be involved in coupling reactions.
The biological activity of 3-Bromo-4-ethynylthiophene is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound has been shown to inhibit key enzymes and receptors, leading to various physiological effects:
- Enzyme Inhibition : BET derivatives have demonstrated the ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are implicated in cancer metastasis. For example, a derivative exhibited nanomolar inhibition of these enzymes in U87MG glioblastoma cells, showcasing its potential as an anti-invasive agent without affecting cell viability .
- Antitumor Activity : Studies have indicated that BET derivatives can block tubulin polymerization, thus affecting cell cycle progression in cancer cells. This mechanism is crucial for the development of anticancer therapies targeting rapidly dividing cells .
- Antimicrobial Properties : Research has highlighted the antimicrobial potential of BET and its derivatives against various pathogenic microorganisms, suggesting a broad spectrum of activity that warrants further investigation.
Structure-Activity Relationships (SAR)
The effectiveness of 3-Bromo-4-ethynylthiophene as a therapeutic agent appears to correlate with specific structural modifications. The following observations have been made regarding SAR:
- Substituent Variability : The introduction of different substituents on the thiophene ring can significantly alter the biological activity. For instance, compounds with varying alkyl or aryl groups at specific positions have shown enhanced potency against tumor cells .
- Comparative Analysis : When compared to similar compounds such as 3-Bromo-4-methylthiophene and 3-Bromo-4-phenylthiophene, BET's unique combination of bromine and ethynyl groups provides distinct reactivity profiles that facilitate diverse synthetic applications .
Case Studies and Research Findings
Q & A
Synthesis and Purification
Basic Question: What are the optimal synthetic routes for preparing 3-bromo-4-ethynylthiophene, and how can purity be ensured? Methodological Answer: The synthesis typically involves halogenation and Sonogashira coupling. A validated procedure involves:
Halogenation: Bromination of 4-ethynylthiophene using N-bromosuccinimide (NBS) in DMF at 0°C, achieving ~85% yield .
Purification: Column chromatography (silica gel, hexane/EtOAc 9:1) removes unreacted starting materials. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water 70:30) .
Advanced Question: How do steric and electronic effects influence the stability of 3-bromo-4-ethynylthiophene during synthesis? Answer: The ethynyl group introduces steric hindrance, requiring low-temperature lithiation (e.g., −70°C with n-BuLi) to prevent decomposition. Electronic effects from the bromine atom direct electrophilic attacks to the α-position of the thiophene ring, necessitating inert atmospheres (Ar/N₂) to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
